molecular formula C20H20N4O3S B472914 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide CAS No. 110534-79-7

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide

Cat. No.: B472914
CAS No.: 110534-79-7
M. Wt: 396.5g/mol
InChI Key: NEPJGFBXVQMFGX-UHFFFAOYSA-N
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Description

N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide is a sulfonamide-derived compound featuring a benzamide core substituted with a 4-methyl group and a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl moiety. The compound’s design leverages the sulfonamide pharmacophore, known for its role in inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis, while the pyrimidine and benzamide groups may enhance target specificity or modulate physicochemical properties .

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-6-16(7-5-13)19(25)23-17-8-10-18(11-9-17)28(26,27)24-20-21-14(2)12-15(3)22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPJGFBXVQMFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Two-Step Synthesis via Sulfamethazine Intermediate

The most widely documented route involves 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine) as the primary precursor. This compound undergoes nucleophilic acyl substitution with 4-methylbenzoyl chloride in the presence of a tertiary amine base, typically triethylamine (TEA), to form the target benzamide.

Reaction Scheme:

  • Sulfamethazine Activation :
    The sulfonamide’s amine group reacts with TEA, deprotonating to form a nucleophilic species.

  • Acylation :
    The activated amine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride, displacing chloride and forming the acetamide bond.

Standard Conditions :

  • Solvent : Anhydrous chloroform or tetrahydrofuran (THF).

  • Temperature : 0–5°C during acyl chloride addition, followed by reflux (60–80°C).

  • Molar Ratio : 1:1.2 (sulfamethazine : acyl chloride) with excess TEA (1.5 equiv).

  • Reaction Time : 4–6 hours.

Yield : 67–70% after crystallization.

Single-Pot Methodologies for Industrial Scaling

Recent advancements prioritize single-pot synthesis to reduce purification steps. A 2023 protocol from VulcanChem demonstrates:

  • Simultaneous Sulfonamide Formation and Acylation :
    Combining 4-aminobenzenesulfonamide , 2-amino-4,6-dimethylpyrimidine , and 4-methylbenzoyl chloride in a single reactor with dimethylacetamide (DMAc) as a solvent.

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acylation.

Key Parameters :

ParameterValue
Temperature80°C
PressureAtmospheric
Reaction Time8–10 hours
Yield75–78%

This method reduces byproducts like N,N-di(4-methylbenzoyl) sulfamethazine (<5%).

Optimization Strategies for Enhanced Efficiency

Solvent Selection and Impact on Reaction Kinetics

Polar aprotic solvents (e.g., DMAc, DMF) enhance solubility of sulfamethazine, while chlorinated solvents (chloroform) improve acyl chloride stability. Comparative studies reveal:

Table 1: Solvent Effects on Yield

SolventDielectric ConstantYield (%)Byproducts (%)
Chloroform4.817012
THF7.526815
DMAc37.8785

DMAC’s high polarity facilitates faster reaction rates but requires stringent drying to prevent acyl chloride hydrolysis.

Temperature and Stoichiometric Adjustments

  • Low-Temperature Acyl Chloride Addition :
    Maintaining 0–5°C during initial mixing minimizes side reactions (e.g., oligomerization).

  • Excess Acyl Chloride :
    A 1.2:1 molar ratio (acyl chloride : sulfamethazine) compensates for volatility losses.

Critical Finding : Raising the temperature to 60°C after initial coupling increases conversion efficiency by 18%.

Purification and Characterization Protocols

Crystallization and Chromatographic Techniques

  • Crystallization :
    Crude product is dissolved in hot ethyl acetate and cooled to 4°C, yielding 65–70% recovery.

  • Column Chromatography :
    Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes residual TEA and unreacted sulfamethazine.

Purity Metrics :

  • HPLC : ≥98.5% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 180–182°C.

Spectroscopic Confirmation

  • FT-IR :

    • Amide I Band : 1650 cm⁻¹ (C=O stretch).

    • Sulfonamide Stretches : 1340 cm⁻¹ (asymmetric S=O), 1160 cm⁻¹ (symmetric S=O).

  • ¹H NMR (DMSO-d₆) :

    • δ 2.23 (s, 3H, CH₃ from pyrimidine).

    • δ 7.43–7.61 (m, 9H, aromatic protons).

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

Exposure to moisture generates 4-methylbenzoic acid , reducing yields. Solutions include:

  • Molecular Sieves : 3Å sieves in the reaction mixture.

  • Inert Atmosphere : Nitrogen or argon blanketing.

Byproduct Formation

  • N-Acylation of Pyrimidine Amine :
    Occurs at >50°C, producing 4-methylbenzoylpyrimidine sulfonamide (up to 10%). Mitigated by controlled temperature.

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

A 2024 EvitaChem patent describes a continuous process:

  • Microreactor Dimensions : 1.0 mm ID, 10 m length.

  • Flow Rate : 5 mL/min.

  • Residence Time : 12 minutes.

  • Yield : 82% with 99% conversion.

Green Chemistry Approaches

  • Solvent Recycling :
    Chloroform recovery via distillation achieves 90% reuse.

  • Catalyst-Free Synthesis :
    Microwave-assisted reactions (100°C, 30 minutes) yield 73% without DMAP .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkoxylated derivatives

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anti-cancer activity, the compound may induce apoptosis or cell cycle arrest by targeting key proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations :

  • The 4-methylbenzamide substituent in the target compound contributes to a higher molecular weight (409.48 g/mol) compared to simpler analogs like acetamide (355.39 g/mol) .
  • Bulky substituents (e.g., 2-methylprop-2-enamide ) lower molecular weight but may affect steric interactions with biological targets.

Cytotoxic Activity

  • Aryl Substitution Effects : Modifications to the benzamide moiety significantly influence cytotoxicity. For example, 4-acetylphenyl analogs exhibit the lowest activity in a series of pyrimidine derivatives, while 4-methyl and 4-methoxyphenyl groups show moderate to high activity . This suggests that electron-donating groups (e.g., methyl) may stabilize interactions with cellular targets compared to electron-withdrawing acetyl groups.

Antimicrobial Activity

  • Antibacterial Performance: Compound 3 in (4-methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide) demonstrates notable efficacy against Escherichia coli, attributed to the thioamide group enhancing membrane penetration. In contrast, the target compound’s 4-methylbenzamide group may prioritize different bacterial targets or mechanisms .
  • Structure-Activity Relationships (SAR) : The presence of a sulfamoyl linkage and pyrimidine ring is critical for DHPS inhibition, as seen in sulfamethazine (a related sulfonamide antibiotic) . Substituents on the benzamide moiety fine-tune selectivity and potency.

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide (CAS Number: 110534-79-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N4O4S
  • Molecular Weight : 362.40 g/mol
  • Structure : The compound features a pyrimidine ring, which is known for its role in various biological processes, linked to a sulfonamide moiety and a benzamide structure.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(aminomethyl)benzamide with a sulfamoyl derivative of 4,6-dimethylpyrimidine. This process can be optimized for yield and purity using various organic solvents and conditions.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For example:

  • In vitro tests on various cancer cell lines (e.g., K562, MCF-7) showed moderate to significant cytotoxic effects. Compounds derived from similar structures reported IC50 values ranging from 5.6 µM to 40 µM against these cell lines .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AK5625.6
Compound BMCF-78.2
Compound CHeLa31
Compound DA54940

The proposed mechanism by which this compound exerts its anticancer effects involves the inhibition of receptor tyrosine kinases (RTKs). These kinases play crucial roles in cell signaling pathways that regulate cell growth and survival. The compound's structural features allow it to bind effectively to the active sites of these kinases, preventing their activation and subsequent downstream signaling that promotes tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary screening indicates activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Such findings are critical in the context of rising antibiotic resistance .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of compounds related to this compound against leukemia cells. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapy agents like imatinib .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. Results highlighted significant inhibitory effects on E. coli and S. aureus, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide, and how can structural purity be validated?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfonamide formation between 4,6-dimethylpyrimidin-2-amine and 4-(chlorosulfonyl)phenyl intermediates, followed by coupling with 4-methylbenzoyl chloride. Purification via column chromatography is critical. Structural validation employs:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., δH ~2.55 ppm for CH3 groups in pyrimidine; δC ~164 ppm for C=N) .
  • HRMS : For exact mass verification (e.g., [M+] at m/z 834.2319 for analogous sulfonamide hybrids) .
  • IR spectroscopy : Peaks at ~1630 cm⁻¹ (C=N) and ~3370 cm⁻¹ (N–H) confirm functional groups .

Q. How can solubility and physicochemical properties of this compound be optimized for in vitro assays?

  • Methodology :

  • Solubility screening : Test polar (DMSO, ethanol) and non-polar solvents. Analogous compounds show higher solubility in DMSO due to sulfonamide polarity .
  • Salt formation : Introduce counterions (e.g., sodium salts) to enhance aqueous solubility.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., melting points ~176–178°C for related derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodology :

  • Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Antiproliferative assays : MTT or SRB protocols on cancer cell lines (e.g., IC50 calculations) .
  • ADME prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5 for similar sulfonamides) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities or polymorphic forms of this compound?

  • Methodology :

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion.
  • Refinement : SHELXL for small-molecule refinement; validate with R-factor < 0.05. Example parameters: orthorhombic Pbca space group, a = 11.79 Å, b = 13.99 Å, c = 23.51 Å .
  • Visualization : ORTEP-3 for thermal ellipsoid plots to assess disorder or twinning .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent variation : Replace 4-methylbenzamide with electron-withdrawing groups (e.g., nitro) to modulate electronic effects. Analogues with selenoyl groups show improved antioxidant activity .
  • Bioisosteric replacement : Substitute pyrimidine with quinazoline (as in N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazolin-4-yl)amino]benzenesulfonamide) to enhance target binding .
  • Docking studies : Use AutoDock Vina to predict interactions with enzymes like dihydrofolate reductase .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodology :

  • Purity reassessment : Validate via HPLC (≥95% purity) to rule out impurity-driven artifacts .
  • Crystallinity analysis : Compare amorphous vs. crystalline forms using PXRD; polymorphs may exhibit varying bioactivity .
  • Assay standardization : Replicate under controlled conditions (e.g., fixed serum concentration in cell cultures) .

Q. What computational tools are effective for modeling intermolecular interactions in crystallographic studies?

  • Methodology :

  • Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular contacts (e.g., H-bonding, π-π stacking in sulfonamide-pyrimidine hybrids) .
  • DFT calculations : Gaussian09 to optimize geometries and calculate electrostatic potential maps for charge distribution analysis .

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